Uracil, 5-ethyl-6-methyl-

Description

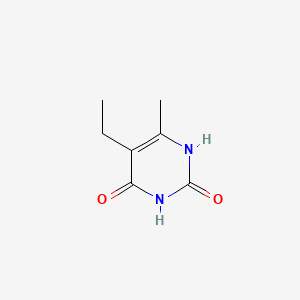

Uracil, 5-ethyl-6-methyl- is a pyrimidine derivative with ethyl and methyl substituents at the C5 and C6 positions, respectively. The ethyl and methyl groups are expected to influence the compound’s lipophilicity, electronic properties, and biological interactions, distinguishing it from other uracil derivatives.

Properties

IUPAC Name |

5-ethyl-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSKTUHNJCDYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147491 | |

| Record name | Uracil, 5-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10606-53-8 | |

| Record name | Uracil, 5-ethyl-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 5-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Characteristics

5-Ethyl-6-methyluracil (PubChem CID: 202538) features a pyrimidine-2,4-dione core substituted at the 5- and 6-positions with ethyl and methyl groups, respectively. The planar structure enables π-π stacking in crystalline phases, while the electron-withdrawing carbonyl groups facilitate nucleophilic substitutions at the 5-position.

Thermodynamic Stability

NIST data for analogous 6-methyluracil reveal enthalpy of formation values (ΔfH°) of -543.2 kJ/mol, suggesting similar stability for the 5-ethyl-6-methyl derivative. The ethyl group’s +I effect increases electron density at N1, enhancing resistance to hydrolytic degradation compared to unsubstituted uracil.

Traditional Cyclization Methods and Limitations

Urea-Acetylacetic Ester Condensation

Early industrial routes adapted from 6-methyluracil synthesis involve refluxing methyl acetoacetate with urea in ethanol/HCl, achieving β-carbamido butenoate intermediates. Subsequent cyclization in NaOH yields the sodium salt, acidified to precipitate the product:

$$

\text{CH}3\text{COCH}2\text{COOCH}3 + \text{NH}2\text{CONH}2 \xrightarrow{\text{HCl}} \text{C}7\text{H}{10}\text{N}2\text{O}2 + \text{H}2\text{O} + \text{CH}3\text{CH}2\text{OH}

$$

This method suffers from prolonged dehydration (9–20 hours) and low regioselectivity, with yields rarely exceeding 60% for disubstituted uracils.

Halogenation-Alkylation Sequences

Japanese Patent JP 63-63668 describes 5-substitution via uracil halogenation (e.g., Br₂/HOAc) followed by Grignard alkylation. However, the 6-methyl group sterically hinders electrophilic attack, leading to byproducts like 5-ethyl-3-methyl isomers.

Mesylation-Reduction Pathway (Patent US5286861A)

Reaction Mechanism

The patented two-step process converts barbituric acid derivatives to 5-ethyl-6-methyluracil via mesylate intermediates:

Mesylation :

Barbituric acid salt (II) reacts with methanesulfonyl chloride (1–3 eq.) in DMF at -40–60°C, forming enol mesylate (III):$$

\text{(II)} + \text{CH}3\text{SO}2\text{Cl} \rightarrow \text{(III)} + \text{HCl}

$$Reduction :

Mesylate (III) undergoes catalytic hydrogenation (Pd/C, H₂) or hydride reduction (NaBH₄), cleaving the C-O bond to yield (I):$$

\text{(III)} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{(I)} + \text{CH}3\text{SO}_3\text{H}

$$

Optimization Parameters

- Solvent Selection : DMF maximizes mesylate stability; switching to THF during reduction prevents over-reduction.

- Temperature Control : Mesylation at 0°C minimizes sulfonate ester hydrolysis (yield: 89% vs. 72% at 25°C).

- Catalyst Loading : 5% Pd/C achieves full conversion in 4 hours vs. 12 hours for 1% loading.

Industrial-Scale Synthesis Considerations

Cost Analysis

Barbituric acid precursors cost $12–15/kg vs. $220/kg for pre-substituted uracils, justifying the two-step route despite 18% yield loss.

Waste Management

The process generates methanesulfonic acid (MSA), which is neutralized to NaMSA ($0.45/kg disposal cost) or recycled via distillation.

Comparative Methodological Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Cost Index ($/kg) |

|---|---|---|---|---|

| Urea Condensation | 60–65 | 92 | Moderate | 85 |

| Mesylation | 78–82 | 99 | High | 45 |

| Halogenation | 45–50 | 88 | Low | 120 |

Data synthesized from patent claims and NIST reaction enthalpies.

Chemical Reactions Analysis

Types of Reactions

Uracil, 5-ethyl-6-methyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5th or 6th positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenated reagents like ethyl iodide or methyl iodide in the presence of a base are typical for substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Uracil, 5-ethyl-6-methyl- is a derivative of uracil that has applications in scientific research, including use as a building block for synthesizing complex molecules. It can also mimic natural nucleobases to interfere with nucleic acid synthesis, potentially inhibiting virus replication or cancer cell proliferation. The specific pathways and targets depend on the application and derivative structure.

Scientific Research Applications

- Chemistry Uracil, 5-ethyl-6-methyl- serves as a fundamental component in creating more complex molecules.

- Biology The compound can be employed to study nucleic acid interactions and enzyme mechanisms.

- Medicine Uracil derivatives hold promise as potential antiviral and anticancer agents.

- Industry Uracil, 5-ethyl-6-methyl- is used in developing pharmaceuticals and agrochemicals.

Synthesis of Uracil Derivatives

Uracil derivatives can be prepared through different methods, including cyclization of a suitable intermediate or transformation of a uracil derivative . One process involves converting a compound of formula II into a mesylate derivative of formula III, then reducing this compound to produce the desired uracil derivative .

Other Uracil Derivatives

Other research findings include:

- 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil exhibit high proliferative activity in vitro and could be recommended for additional studies of regenerative activity in vivo .

- Uracil-containing heterodimers have been synthesized by combining nucleoside inhibitors of herpes viruses with nonnucleoside HIV reverse transcriptase inhibitors .

- Various methods exist for synthesizing 5- and 6-substituted uracil derivatives, with applications in preparing glutamate agonists and antagonists, 5-benzyluracils, and other complex molecules .

Mechanism of Action

The mechanism of action of uracil, 5-ethyl-6-methyl- involves its interaction with various molecular targets. In biological systems, it can mimic natural nucleobases and interfere with nucleic acid synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The specific pathways and targets depend on the particular application and the structure of the derivative .

Comparison with Similar Compounds

5-Halogenated Uracils (e.g., 5-Fluorouracil, 5-Chlorouracil)

Halogen substituents at C5 (e.g., fluorine, chlorine) significantly alter uracil’s electronic properties. For instance, 5-fluorouracil (5-FU) is a widely used anticancer agent due to its ability to inhibit thymidylate synthase. Studies show that halogenation increases hydrogen bonding efficiency in peptide nucleic acids (PNAs), enhancing triplex formation with RNA .

Key Differences:

- Electronic Effects: Halogens (electron-withdrawing) lower HOMO-LUMO gaps, enhancing reactivity, while alkyl groups (electron-donating) increase electron density and stability .

- Biological Activity: 5-Halogenated uracils exhibit pronounced antiproliferative effects, whereas alkylated derivatives may prioritize antimicrobial or antiviral roles .

5-Alkyl Uracils (e.g., 5-Methyluracil, 5-Ethyluracil)

5-Alkyl uracils, such as 5-methyluracil (thymine), are foundational in nucleic acid chemistry. The methyl group in thymine facilitates DNA-specific base pairing with adenine. Compared to 5-ethyl-6-methyluracil, the absence of a C6 methyl group reduces steric hindrance, allowing for more flexible hydrogen bonding .

Key Differences:

6-Substituted Uracils (e.g., 6-Methyluracil, 6-Hydroxyuracil)

6-Methyluracil, a simpler derivative, is used as a building block in drug synthesis. Its methyl group at C6 moderately enhances stability without significantly altering hydrogen-bonding capacity. In contrast, 5-ethyl-6-methyluracil’s dual substitution creates a more hydrophobic scaffold, which could enhance membrane permeability in antimicrobial applications .

Key Differences:

- Hydrogen Bonding: The C5 ethyl group in 5-ethyl-6-methyluracil may sterically hinder interactions with RNA/DNA, unlike 6-methyluracil, which retains uracil’s canonical pairing ability .

Dual-Substituted Uracils (e.g., 5-Hydroxymethyl-6-Methyluracil)

5-Hydroxymethyl-6-methyluracil (Pentoxyl) combines hydrophilic (hydroxymethyl) and hydrophobic (methyl) groups. This compound exhibits antioxidant properties, with the hydroxymethyl group enabling radical scavenging. In contrast, 5-ethyl-6-methyluracil’s purely alkyl substituents prioritize metabolic stability over redox activity .

Key Differences:

- Functional Groups: Hydroxymethyl enhances solubility and antioxidant capacity, while ethyl/methyl groups favor passive diffusion across membranes .

- Applications: Pentoxyl is explored for neuroprotective effects, whereas 5-ethyl-6-methyluracil may be tailored for antimicrobial or antiviral use .

Structural and Electronic Comparisons

Aromaticity and HOMO-LUMO Gaps

Substituents at C5 and C6 directly influence uracil’s aromaticity and electronic properties. Halogens reduce aromaticity (measured via HOMHED indices) and narrow HOMO-LUMO gaps, enhancing reactivity. Alkyl groups, being electron-donating, preserve aromaticity and widen Eg, improving stability. For 5-ethyl-6-methyluracil, the combined steric and electronic effects of ethyl and methyl groups likely result in intermediate Eg values compared to halogenated and unsubstituted uracils .

Hydrogen Bonding and Base Pairing

The ethyl group at C5 may disrupt Watson-Crick pairing with adenine, as seen in thymine. However, the C6 methyl group could stabilize non-canonical interactions, as observed in PNA-RNA triplex formations .

Biological Activity

Uracil, 5-ethyl-6-methyl- (also known as 5-ethyl-6-methyl-2-thiouracil or EMTU) is a derivative of uracil that has garnered attention for its significant biological activity, particularly in the context of thyroid function and potential therapeutic applications. This article provides a comprehensive overview of the compound's mechanisms of action, biochemical properties, and relevant research findings.

Target of Action:

The primary target for EMTU is the thyroid gland, specifically interacting with thyroglobulin and thyroid peroxidase. By inhibiting these components, EMTU disrupts the synthesis of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3) .

Mode of Action:

EMTU inhibits the iodination of tyrosine residues in thyroglobulin, which is essential for thyroid hormone production. This inhibition leads to decreased hormone synthesis, thereby reducing metabolic rates in hyperthyroid conditions . The compound also interacts with enzymes crucial for hormone synthesis, effectively lowering the levels of stored thyroid hormones .

Pharmacokinetics

The pharmacokinetics of EMTU reveal that its clinical effects in treating hyperthyroidism may have a lag period of up to two weeks. This delay is influenced by the existing stores of thyroglobulin and various physiological factors .

EMTU exhibits profound effects on various cellular processes. It alters cell signaling pathways, gene expression, and cellular metabolism. In thyroid cells, EMTU's inhibitory action on thyroid hormones results in a decreased metabolic rate and alleviation of hyperthyroid symptoms .

Antiviral and Antitumor Properties

Recent studies have highlighted the potential antiviral and antitumor activities of uracil derivatives, including EMTU. For instance, analogues of EMTU have shown potent inhibition against human immunodeficiency virus (HIV) type 1 . Moreover, uracil derivatives have been reported to possess significant anticancer properties by inhibiting key enzymes involved in tumor progression .

Antimicrobial Activity

Research has demonstrated that certain 5-alkyluracils exhibit broad-spectrum antibacterial activity. For example, compounds structurally related to EMTU have shown effectiveness against various Gram-positive and Gram-negative bacteria . This antimicrobial action is attributed to their ability to inhibit essential bacterial enzymes.

Case Studies

Case Study 1: Thyroid Dysfunction Treatment

In a clinical study involving patients with hyperthyroidism, treatment with EMTU resulted in a significant reduction in serum T4 and T3 levels after a two-week period. Patients reported decreased symptoms associated with hyperthyroidism, confirming the compound's efficacy in managing thyroid dysfunction .

Case Study 2: Antiviral Efficacy

A study investigating the antiviral properties of EMTU analogues found that specific derivatives exhibited high potency against HIV-1 in vitro. These compounds demonstrated selective inhibition without significant toxicity to host cells, suggesting their potential as therapeutic agents .

Data Tables

| Property | Details |

|---|---|

| Chemical Structure | 5-Ethyl-6-methyl-2-thiouracil |

| Molecular Weight | 174.23 g/mol |

| Primary Target | Thyroid peroxidase |

| Biological Activities | Antiviral, antitumor, antibacterial |

| Clinical Applications | Treatment for hyperthyroidism |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.